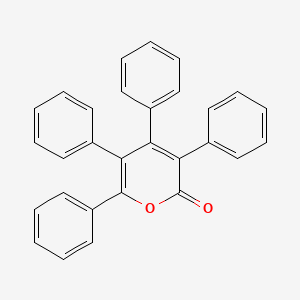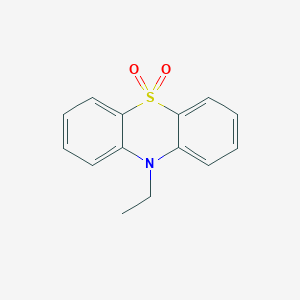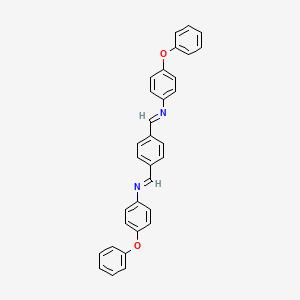
N,N'-Terephthalylidenebis(4-phenoxyaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Terephthalylidenebis(4-phenoxyaniline) is an organic compound with the molecular formula C32H24N2O2 and a molecular weight of 468.56 g/mol This compound is known for its unique structure, which includes two phenoxyaniline groups connected by a terephthalylidene bridge
Métodos De Preparación
The synthesis of N,N’-Terephthalylidenebis(4-phenoxyaniline) typically involves the condensation reaction between terephthalaldehyde and 4-phenoxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N,N’-Terephthalylidenebis(4-phenoxyaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines.
Aplicaciones Científicas De Investigación
N,N’-Terephthalylidenebis(4-phenoxyaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of N,N’-Terephthalylidenebis(4-phenoxyaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N,N’-Terephthalylidenebis(4-phenoxyaniline) can be compared with other similar compounds, such as:
- N,N’-Terephthalylidenebis(4-anilinoaniline)
- N,N’-Terephthalylidenebis(2,4,5-trichloroaniline)
- N,N’-Terephthalylidenebis(3,5-dimethylaniline)
These compounds share a similar core structure but differ in the substituents attached to the phenyl rings. The differences in substituents can lead to variations in their chemical properties and applications .
Propiedades
Número CAS |
81431-07-4 |
|---|---|
Fórmula molecular |
C32H24N2O2 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
N-(4-phenoxyphenyl)-1-[4-[(4-phenoxyphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C32H24N2O2/c1-3-7-29(8-4-1)35-31-19-15-27(16-20-31)33-23-25-11-13-26(14-12-25)24-34-28-17-21-32(22-18-28)36-30-9-5-2-6-10-30/h1-24H |
Clave InChI |
FLDXGGWUQDMBKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)C=NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




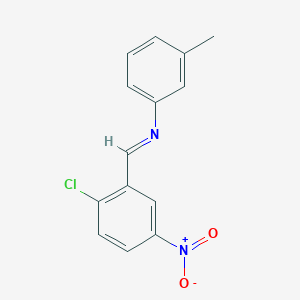
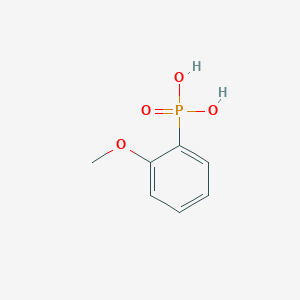


![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)


![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)
